Primeverin

Overview

Description

This compound is known for its medicinal properties and has been traditionally used for its expectorant and anti-inflammatory effects . Primeverin is a significant component in the phytochemical profile of Primula veris, contributing to its therapeutic potential.

Mechanism of Action

Target of Action

Primeverin is a flavonol glycoside . It primarily targets bladder smooth muscle . The compound’s primary role is to inhibit abnormal contractions of bladder smooth muscle .

Mode of Action

This compound demonstrates both anticholinergic and calcium-modulating properties . The efferent connection of the pelvic nerve is inhibited due to the anticholinergic action exerted by this drug, leading to relaxation of bladder smooth muscle .

Biochemical Pathways

This compound affects the purine metabolism pathway . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . This compound’s interaction with this pathway could potentially influence the synthesis of DNA and RNA, which are crucial for cell growth and proliferation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

This compound has been shown to have anti-cancer effects in vitro and in vivo, as well as the ability to inhibit the growth of cancer cells . It also inhibits the synthesis of fatty acids, which may be due to its terpene content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature at which this compound is cultured can significantly affect the production of bioactive compounds . In one study, the accumulated content of bioactive compounds of in vitro adventitious roots cultured under 22 °C was significantly higher than the other two temperatures of the study . This suggests that environmental factors such as temperature can have a significant impact on the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Primeverin can be isolated from the roots of Primula veris through a series of extraction and purification processes. The typical method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of the compound . The extraction process generally includes the following steps:

Collection and Drying: The roots of Primula veris are collected and dried.

Extraction: The dried roots are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using HPLC to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Primula veris plants. The process is optimized to maximize yield and purity, ensuring the consistent quality of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Primeverin undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce its aglycone form and sugar moieties.

Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Aglycone and sugar moieties.

Oxidation: Various oxidized derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Primeverin has a wide range of scientific research applications:

Biology: this compound is studied for its role in plant metabolism and its impact on plant physiology.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and expectorant properties.

Industry: this compound is used in the formulation of herbal medicines and dietary supplements.

Comparison with Similar Compounds

Primulaverin: Another phenolic glycoside found in Primula veris.

Primulic Acids: Triterpenic saponins present in the roots of Primula veris.

Primeverin stands out for its unique combination of therapeutic effects and its role in the phytochemical profile of Primula veris.

Properties

IUPAC Name |

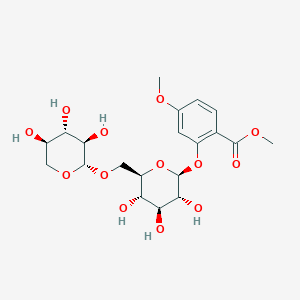

methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165506 | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-60-9 | |

| Record name | Primeverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Primeverin and where is it found?

A1: this compound is a flavonoid glycoside primarily found in plants belonging to the genus Primula. [, , ] It is a natural product that can be isolated from various Primula species, including Primula veris and Primula maximowiczii. [, , ]

Q2: Can this compound be produced through alternative methods besides extraction from plants?

A2: While traditionally sourced from plant material, research suggests that in vitro adventitious root cultures of Primula veris subsp. veris can be a viable alternative for this compound production. [] This approach offers a sustainable method that could help conserve natural populations of Primula species and provide a more controlled environment for production. []

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis of this compound. [] Studies have utilized HPLC methods employing C18 columns and methanol-phosphoric acid mobile phases to achieve efficient separation and detection of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)

![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

![N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine](/img/structure/B92999.png)